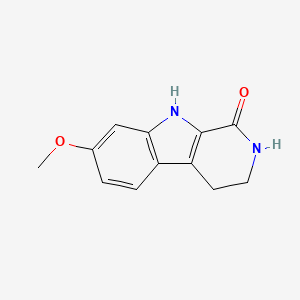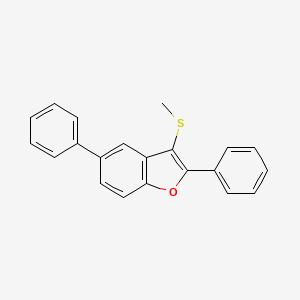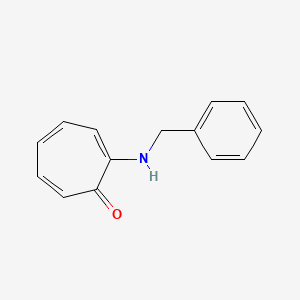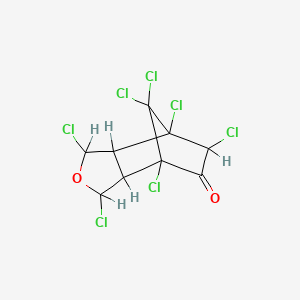
5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the butenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins or enzymes, leading to the modulation of their activity. Additionally, the butenyl group can participate in various chemical interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 1-Bromo-3-phenoxybenzene
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is unique due to its combination of multiple fluorine atoms and a butenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
921605-45-0 |
|---|---|
Formule moléculaire |
C22H17F3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-(4-but-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C22H17F3/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2 |
Clé InChI |
FHECVTCKYXKMGH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)




![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

